molecular formula C17H14O4 B11151571 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11151571
M. Wt: 282.29 g/mol
InChI Key: NRGSDMOFAMXTGJ-UHFFFAOYSA-N
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Description

7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways such as NF-κB, MAPK, and PI3K/Akt . Additionally, the compound can inhibit the activity of enzymes like COX-2 and MMPs, which play roles in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to modulate multiple signaling pathways and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-[(2-methoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C17H14O4/c1-19-15-5-3-2-4-13(15)11-20-14-8-6-12-7-9-17(18)21-16(12)10-14/h2-10H,11H2,1H3

InChI Key

NRGSDMOFAMXTGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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